N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Description
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with a benzylamine group at position 2 and a pinacol boronate ester at position 3. Its molecular formula is C₁₈H₂₃BN₂O₂ (monoisotopic mass: 310.185258), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . The boronate ester enables versatile coupling with aryl halides or triflates under palladium catalysis, making it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDINKNICOUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves several steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyridine derivative in the presence of a base like sodium hydride.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety, potentially yielding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.
Medicine
In medicinal chemistry, this compound can be a precursor for drug candidates targeting specific enzymes or receptors. Its boron-containing moiety is particularly interesting for designing boron neutron capture therapy agents.
Industry
In materials science, the compound can be used to synthesize polymers or other materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations:
- Boronate Position : Moving the boronate from C4 to C5 (as in ) alters electronic distribution and steric accessibility, impacting cross-coupling efficiency.
- N-Substituent : Benzyl (target) vs. cyclohexyl or trifluoroethyl groups modulate lipophilicity and bioavailability. For example, N-cyclopropylmethyl analogs exhibit improved solubility for kinase assays .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
Biological Activity
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 324.22 g/mol. It features a pyridine ring substituted with a benzyl group and a boronate ester moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24BNO3 |
| Molecular Weight | 324.22 g/mol |
| Physical State | Solid |
| Melting Point | 89 °C |
| Solubility | Soluble in methanol |
This compound exhibits potential as an inhibitor of certain enzymes critical in viral replication processes. Specifically, it has been studied for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2, which is essential for the viral life cycle. The inhibition of Mpro prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication .
Antiviral Activity
Recent studies have demonstrated that derivatives of boronic acids can effectively inhibit Mpro activity. For instance, in vitro assays showed that compounds similar to this compound exhibited approximately 23% inhibition at a concentration of 20 µM . This selectivity for Mpro over other viral proteases indicates its potential as an antiviral agent.
Antimicrobial Properties
In addition to antiviral activity, compounds containing boronate groups have shown promise in antimicrobial applications. Research indicates that these compounds can induce oxidative stress in bacterial cells leading to DNA damage and cell death . This suggests that this compound may possess broad-spectrum antimicrobial properties.
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study focused on β-amido boronic acids found that certain derivatives effectively inhibited Mpro activity in enzymatic assays. The structure-activity relationship indicated that modifications at the amine and boronate positions significantly affected inhibitory potency .
- Antimicrobial Testing : Compounds similar to N-Benzyl derivatives were evaluated against various bacterial strains (e.g., Escherichia coli). Results indicated strong antibacterial activity attributed to their ability to alter bacterial DNA topology and induce oxidative stress .
- In Vivo Studies : Preliminary evaluations in animal models are necessary to ascertain the therapeutic efficacy and safety profile of N-Benzyl derivatives. These studies are crucial for understanding the pharmacokinetics and potential side effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
